molecular formula C7H3Br2F3 B2614217 1-Bromo-2-(bromomethyl)-3,4,5-trifluorobenzene CAS No. 1936711-52-2

1-Bromo-2-(bromomethyl)-3,4,5-trifluorobenzene

Cat. No.: B2614217
CAS No.: 1936711-52-2
M. Wt: 303.904
InChI Key: AZONGEFKVBZQLH-UHFFFAOYSA-N
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Description

“1-Bromo-2-(bromomethyl)-3,4,5-trifluorobenzene” is a type of organic compound known as a halogenated benzene. It contains a benzene ring which is substituted with bromine atoms and fluorine atoms .

Scientific Research Applications

Organometallic Chemistry

In organometallic chemistry, this compound has been used to study the regiospecificity of functionalization reactions. For instance, Heiss and Schlosser (2003) demonstrated the functionalization of 1,2,3-trifluorobenzene at different positions, introducing bromine into various positions through novel organometallic recipes such as deprotonation-triggered halogen migrations and site-discriminating competitive halogen-metal permutations (Heiss & Schlosser, 2003).

Synthesis of Benzofurans

In the synthesis of heterocyclic compounds, 1-bromo-2-(bromomethyl)-3,4,5-trifluorobenzene serves as a precursor. For example, Lu et al. (2007) described a CuI-catalyzed domino process that transforms 1-bromo-2-iodobenzenes and beta-keto esters into 2,3-disubstituted benzofurans, highlighting the utility of such compounds in creating benzofuran derivatives with various substituents (Lu, Wang, Zhang, & Ma, 2007).

Molecular Structure Studies

The compound has also been used in studies focusing on molecular structures and interactions. Jones, Kuś, and Dix (2012) investigated the structures of benzene derivatives substituted with bromo and bromomethyl groups, analyzing interactions such as C–H···Br, C–Br···Br, and C–Br···π within their crystalline forms. This research provides insights into the molecular packing and interactions of bromo- and bromomethyl-substituted benzenes (Jones, Kuś, & Dix, 2012).

Polymer Science

In polymer science, compounds like this compound are valuable for the synthesis of specialized polymers. Uhrich, Hawker, Fréchet, and Turner (1992) demonstrated the self-condensation of 5-(bromomethyl)-1,3-dihydroxybenzene, a related compound, to produce hyperbranched polymers with significant molecular weights. The study highlights the potential of bromomethyl-substituted compounds in creating polymers with a variety of functional groups (Uhrich, Hawker, Fréchet, & Turner, 1992).

Properties

IUPAC Name

1-bromo-2-(bromomethyl)-3,4,5-trifluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3/c8-2-3-4(9)1-5(10)7(12)6(3)11/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZONGEFKVBZQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)CBr)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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